![molecular formula C14H20FNO2S2 B2763135 2-(4-Fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide CAS No. 2319634-84-7](/img/structure/B2763135.png)
2-(4-Fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
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Overview
Description
2-(4-Fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, FMPB, and has been synthesized using various methods.
Mechanism of Action
FMPB inhibits the activity of PTPs by binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's catalytic activity, which leads to a decrease in the dephosphorylation of tyrosine residues on target proteins. This, in turn, affects various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
FMPB has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FMPB has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, FMPB has been found to reduce the levels of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
FMPB has several advantages for lab experiments. It is readily available and can be synthesized using different methods. FMPB is also stable and can be stored for long periods without degradation. However, FMPB has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cellular processes. Additionally, FMPB has not been extensively studied in vivo, and its toxicity and pharmacokinetics need to be evaluated.
Future Directions
There are several future directions for research on FMPB. One direction is to further investigate its mechanism of action and its effects on different cellular processes. Another direction is to evaluate its toxicity and pharmacokinetics in vivo. Additionally, FMPB could be tested in combination with other anticancer agents to assess its potential as a cancer therapy. Finally, FMPB could be modified to improve its potency and selectivity towards PTPs.
Synthesis Methods
FMPB can be synthesized using different methods, including the reaction of 4-fluorothiophenol with 2-bromo-4-methoxybutane followed by reaction with N-acetyl glycine. Another method involves the reaction of 4-fluorothiophenol with 2-(2-chloroethoxy)-4-methylsulfanylbutane followed by reaction with N-acetyl glycine. Both methods result in the formation of FMPB.
Scientific Research Applications
FMPB has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular processes. FMPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S2/c1-18-12(7-8-19-2)9-16-14(17)10-20-13-5-3-11(15)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFJWQKTJXNCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CSC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide |
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